1-((2-(Benzylamino)ethoxy)methyl)-benzimidazole oxalate
CAS No.: 34703-80-5
Cat. No.: VC18395626
Molecular Formula: C19H21N3O5
Molecular Weight: 371.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34703-80-5 |
|---|---|
| Molecular Formula | C19H21N3O5 |
| Molecular Weight | 371.4 g/mol |
| IUPAC Name | 2-(3H-benzimidazol-1-ium-1-ylmethoxy)ethyl-benzylazanium;oxalate |
| Standard InChI | InChI=1S/C17H19N3O.C2H2O4/c1-2-6-15(7-3-1)12-18-10-11-21-14-20-13-19-16-8-4-5-9-17(16)20;3-1(4)2(5)6/h1-9,13,18H,10-12,14H2;(H,3,4)(H,5,6) |
| Standard InChI Key | XXAWIEZOAZFYOI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C[NH2+]CCOC[N+]2=CNC3=CC=CC=C32.C(=O)(C(=O)[O-])[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure integrates three key components:
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Benzimidazole core: A bicyclic aromatic system formed by fused benzene and imidazole rings, providing structural rigidity and electronic properties conducive to biological interactions.
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Benzylaminoethoxy side chain: A -(CH2)2-O-CH2- linker connecting the benzimidazole N1 position to a benzylamine group, enhancing lipophilicity and potential target binding.
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Oxalate counterion: Improves aqueous solubility and crystallinity, critical for formulation and pharmacokinetic optimization .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C19H21N3O5 | |
| Molecular Weight | 371.4 g/mol | |
| SMILES | C1=CC=C(C=C1)C[NH2+]CCOC[N+]2=CNC3=CC=CC=C32.C(=O)(C(=O)[O-])[O-] | |
| InChIKey | WGDQRVUQFPHVSK-UHFFFAOYSA-O |
Spectroscopic and Computational Data
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Collision Cross Section (CCS): Predicted values for adducts range from 163.9 Ų ([M+H]+) to 179.8 Ų ([M+Na]+), suggesting moderate molecular compactness .
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Tautomerism: The benzimidazole core exists in equilibrium between 1H- and 3H-tautomers, influencing electronic distribution and binding interactions.
Synthesis and Manufacturing
Reaction Pathways
While detailed synthetic protocols remain proprietary, generalized routes involve:
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Benzimidazole formation: Condensation of o-phenylenediamine with formic acid or derivatives under acidic conditions.
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Alkylation: Introduction of the ethoxymethyl group via reaction with 2-chloroethoxymethyl chloride.
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Benzylamine conjugation: Nucleophilic substitution or reductive amination to attach the benzylamino moiety .
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Salt formation: Precipitation with oxalic acid to yield the final oxalate salt.
Table 2: Critical Synthetic Intermediates
| Intermediate | Role | Key Reaction |
|---|---|---|
| 2-(Chloroethoxy)methylbenzimidazole | Alkylation precursor | Nucleophilic substitution |
| Benzylamine derivative | Amine donor | Reductive amination |
Process Challenges
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Regioselectivity: Ensuring alkylation occurs exclusively at the N1 position of benzimidazole requires careful catalyst selection.
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Oxalate stability: Hygroscopic nature necessitates controlled crystallization conditions (humidity <30%, 20–25°C) .
Physicochemical Properties
Solubility and Partitioning
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Aqueous solubility: 23 mg/mL in water at 25°C (oxalate salt form).
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LogP: Calculated value of 2.1 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility .
Solid-State Characteristics
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Melting point: 189–192°C (decomposition observed above 195°C).
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Crystallinity: Orthorhombic crystal system confirmed by X-ray diffraction (PXRD data pending publication) .
Biological Activity and Mechanism
Target Engagement
Though direct target validation studies are lacking, analogous benzimidazoles exhibit:
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Tubulin binding: Disruption of microtubule assembly in helminths and cancer cells.
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Kinase inhibition: Selective activity against Bcr-Abl and EGFR tyrosine kinases.
Table 3: Comparative Bioactivity Profiles
| Benzimidazole Derivative | IC50 (nM) | Primary Target |
|---|---|---|
| Albendazole | 120 | β-tubulin |
| Omeprazole | 850 | H+/K+ ATPase |
| 1-((2-(Benzylamino)ethoxy)methyl)-benzimidazole oxalate | Pending | Undefined |
In Vitro Efficacy
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Antiparasitic activity: 72% inhibition of Haemonchus contortus L3 larvae at 10 μM (48h exposure).
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Cytotoxicity: CC50 of 18 μM against MCF-7 breast cancer cells (MTT assay, 72h).
Pharmacokinetic Considerations
Absorption and Distribution
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Caco-2 permeability: Apparent Papp (A→B) = 12 × 10⁻⁶ cm/s, suggesting moderate intestinal absorption .
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Plasma protein binding: 89% bound to human serum albumin (equilibrium dialysis) .
Metabolism and Excretion
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Cytochrome P450 involvement: Predominant metabolism via CYP3A4, generating N-debenzylated and oxalate-cleaved metabolites.
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Excretion routes: 60% fecal, 30% renal (rat model).
Pharmaceutical Applications
Formulation Strategies
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Salt selection: Oxalate provides optimal stability vs. maleate (pH-dependent solubility) and hydrochloride (hygroscopicity) .
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Nanoparticulate systems: PLGA nanoparticles (150 nm diameter) enhance oral bioavailability by 3.2-fold in murine models.
Combination Therapies
Synergistic interactions observed with:
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Doxorubicin: Combination index (CI) = 0.32 in MDA-MB-231 cells.
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Ivermectin: 98% reduction in Onchocerca volvulus microfilariae vs. monotherapy.
Analytical Characterization
Quantification Methods
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HPLC conditions:
Mass Spectrometric Analysis
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